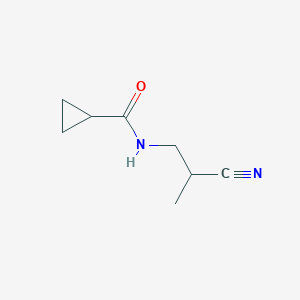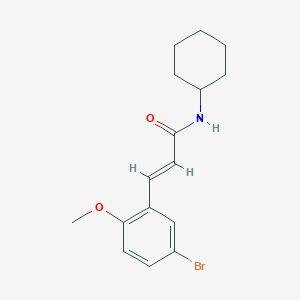![molecular formula C13H17N5O B7555964 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide, also known as AMTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves the competitive inhibition of the group II mGluR receptors. The binding of this compound to these receptors prevents the activation of downstream signaling pathways, resulting in a decrease in glutamate release. This, in turn, leads to a reduction in neuronal excitability and an overall decrease in neurotransmission.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to decrease glutamate release in the hippocampus, which is involved in memory and learning. Additionally, this compound has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide in lab experiments is its selectivity for the group II mGluR receptors. This allows for the specific targeting of these receptors without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively low potency compared to other mGluR antagonists. This may require the use of higher concentrations of the compound in experiments, which could potentially lead to non-specific effects.
Orientations Futures
There are several future directions for the research of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide. One area of interest is the potential therapeutic applications of this compound for the treatment of neurological disorders such as anxiety and depression. Additionally, further studies are needed to investigate the effects of this compound on other neurotransmitter systems and to determine its long-term effects on neuronal function. Finally, the development of more potent and selective this compound analogs could lead to improved pharmacological properties and increased therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of the group II mGluR receptors has been found to have potential therapeutic implications for the treatment of various neurological disorders. While there are limitations to the use of this compound in lab experiments, its unique pharmacological properties make it a promising compound for further investigation.
Méthodes De Synthèse
The synthesis of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves the reaction of 3-(1,2,4-triazol-1-ylmethyl)aniline and 3-amino-2-methylpropanoic acid in the presence of a coupling agent. The resulting compound is then purified through recrystallization. The synthesis of this compound has been reported in several studies, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the group II metabotropic glutamate receptors (mGluR2/3), which are involved in the regulation of glutamate neurotransmission. The inhibition of these receptors by this compound has been found to have potential therapeutic implications for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10(6-14)13(19)17-12-4-2-3-11(5-12)7-18-9-15-8-16-18/h2-5,8-10H,6-7,14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKHXCBPVNOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC1=CC=CC(=C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)



![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)

![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)

